![molecular formula C10H13ClN2O B14453934 N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea CAS No. 74119-24-7](/img/structure/B14453934.png)
N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[4-(Chloromethyl)phenyl]-N,N-dimethylurea is an organic compound characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Chloromethyl)phenyl]-N,N-dimethylurea typically involves the reaction of 4-(chloromethyl)phenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-(Chloromethyl)phenyl isocyanate} + \text{Dimethylamine} \rightarrow \text{N’-[4-(Chloromethyl)phenyl]-N,N-dimethylurea} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful monitoring of reaction parameters to ensure consistency and quality.
化学反応の分析
Types of Reactions
N’-[4-(Chloromethyl)phenyl]-N,N-dimethylurea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidation products include corresponding carboxylic acids or ketones.
Reduction: Reduction leads to the formation of amines or alcohols.
科学的研究の応用
N’-[4-(Chloromethyl)phenyl]-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N’-[4-(Chloromethyl)phenyl]-N,N-dimethylurea involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The dimethylurea moiety may also contribute to its activity by interacting with specific enzymes or receptors.
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)phenyl isocyanate
- N,N-Dimethylurea
- Chloromethylphenyl derivatives
Uniqueness
N’-[4-(Chloromethyl)phenyl]-N,N-dimethylurea is unique due to the combination of its chloromethyl and dimethylurea groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
74119-24-7 |
|---|---|
分子式 |
C10H13ClN2O |
分子量 |
212.67 g/mol |
IUPAC名 |
3-[4-(chloromethyl)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14) |
InChIキー |
DJIOCLCTGVCMPX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


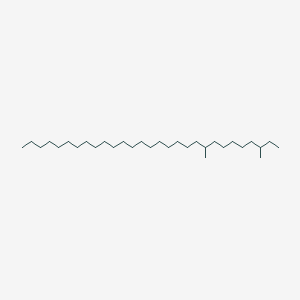
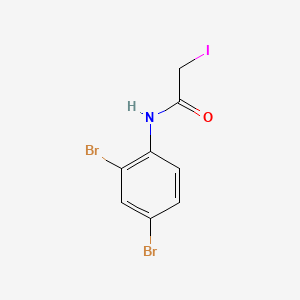
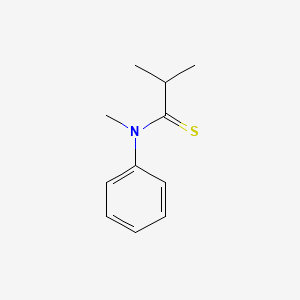
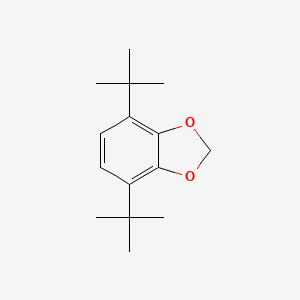
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)



![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
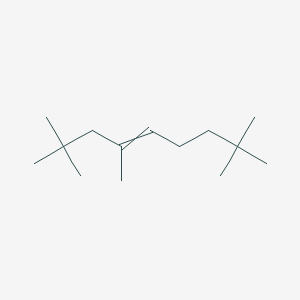
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
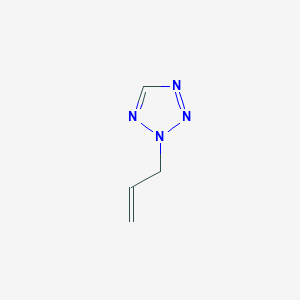
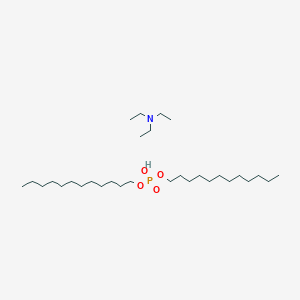
![3-[(E)-Phenyldiazenyl]-2,1-benzoxazole](/img/structure/B14453915.png)
